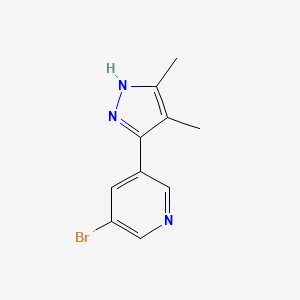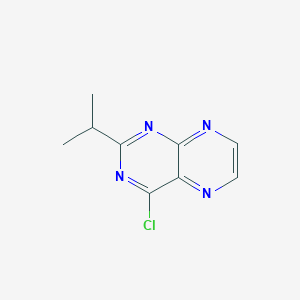
4-Benzyl-N-methylmorpholine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-N-methylmorpholine-3-carboxamide is a chemical compound with the molecular formula C₁₃H₁₈N₂O₂ It is a member of the morpholine family, which is characterized by a six-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-N-methylmorpholine-3-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids, which can be achieved using various catalysts and reagents. For instance, chlorotriazine family members have been used as efficient reagents in both methanol and tetrahydrofuran as solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes. These processes often utilize cost-effective and readily available reagents to ensure high yields and purity. The activation of carboxylic acids to form more reactive intermediates, such as anhydrides or acyl halides, is a common strategy in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-N-methylmorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
4-Benzyl-N-methylmorpholine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Benzyl-N-methylmorpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide moiety can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in the biochemical pathways and physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzylmorpholine: Lacks the carboxamide group, making it less reactive in certain chemical reactions.
N-Methylmorpholine: Lacks the benzyl group, affecting its hydrophobic interactions and binding affinity.
Morpholine-3-carboxamide: Lacks the benzyl and N-methyl groups, altering its chemical properties and reactivity.
Uniqueness
4-Benzyl-N-methylmorpholine-3-carboxamide is unique due to the presence of both the benzyl and N-methyl groups, which enhance its hydrophobic interactions and binding affinity. These structural features make it a valuable compound in medicinal chemistry and organic synthesis .
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
4-benzyl-N-methylmorpholine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-14-13(16)12-10-17-8-7-15(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,14,16) |
Clé InChI |
RGXOFTSHZFRQJZ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1COCCN1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802066.png)







![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11802108.png)



![2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B11802149.png)

